molecular formula C12H12BrN3 B1525283 5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine CAS No. 1220035-38-0

5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine

Cat. No. B1525283
M. Wt: 278.15 g/mol
InChI Key: OZZUCBMQMGCJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine, also known as 5-BMP, is an organic compound that has been studied extensively in recent years due to its potential applications in scientific research. 5-BMP is a versatile compound with a wide range of applications in synthetic organic chemistry and drug development. It is a relatively simple compound, consisting of a nitrogen atom linked to a bromine atom, a methyl group, and two pyridinylmethyl groups. Its structure makes it an ideal candidate for a variety of research applications.

Scientific Research Applications

Synthesis and Molecular Structures

5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine, a chemical compound, has been a subject of interest in various scientific research applications. One of the notable studies involved the synthesis and molecular structures of related pyridine compounds. For instance, compounds like 2-Trimethylgermyl- and 2-trimethylstannyl-pyridine were obtained from 2-bromo-pyridine through metallation and treatment with respective intermediates. The crystal and molecular structure of these compounds was determined by low temperature single crystal X-ray diffraction methods, highlighting significant bending towards the nitrogen heteroatom, attributed to the intrinsic property of the heteroarene skeleton, as confirmed by quantum-chemical calculations (Riedmiller, Jockisch, & Schmidbaur, 1999).

Quantum Chemical Studies

The compound has also been part of studies involving quantum chemical approaches. For instance, electrochemical and theoretical quantum approaches were used to study the inhibition of carbon steel corrosion in acidic medium containing chloride using newly synthesized phenolic Schiff bases compounds. The molecular structure of these compounds was determined by single crystal X-ray diffraction technique, and their inhibition activity was investigated using various methods. The study provided insights into the efficiency of these compounds as inhibitors and the nature of their adsorption on the carbon steel surface. Moreover, electronic structural calculations using quantum chemical methods were in good agreement with the experimental results (El-Lateef et al., 2015).

Synthetic Approach to Key Precursors

The compound has been pivotal in the synthesis of key precursors for various significant compounds. A study reported the synthesis of 5-formyl-, 5-(hydroxymethyl)-, and 5-(bromomethyl) substituted derivatives, which are key precursors used in the synthesis of rosuvastatin. The synthetic approach was based on highly efficient preparation steps and was superior to existing methodologies since it did not involve metal catalysis or cryogenic reaction conditions (Šterk, Časar, Jukič, & Košmrlj, 2012).

Synthesis of Pyridine-Based Derivatives

Furthermore, the compound was used in the synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. The study also involved density functional theory (DFT) studies for the synthesized derivatives to describe possible reaction pathways and potential candidates for various applications. The synthesized compounds exhibited various biological activities, including anti-thrombolytic and biofilm inhibition activities, highlighting their potential in biomedical applications (Ahmad et al., 2017).

properties

IUPAC Name

5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3/c1-9-6-10(13)7-15-12(9)16-8-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZZUCBMQMGCJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NCC2=CC=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-methyl-N-(2-pyridinylmethyl)-2-pyridinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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